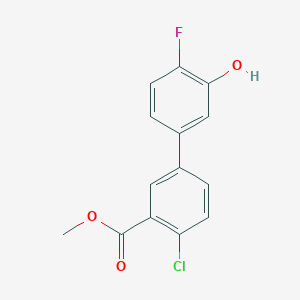
3-Fluoro-5-(2-methoxy-5-trifluoromethylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-5-(2-methoxy-5-trifluoromethylphenyl)phenol, more commonly known as FMTF, is an organic compound with a wide range of applications in the scientific research and industrial fields. FMTF is a highly versatile compound and has been used in a variety of different experiments and applications, ranging from biochemical and physiological studies to materials science and engineering. The compound has a unique molecular structure and a wide range of chemical properties, making it a valuable tool for research. In
Applications De Recherche Scientifique
FMTF has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of other compounds, such as 2-fluoro-5-(2-methoxy-5-trifluoromethylphenyl)benzothiazole and 4-fluoro-2-(2-methoxy-5-trifluoromethylphenyl)benzothiazole. It has also been used as a catalyst in the synthesis of polymers and as a starting material in the synthesis of other compounds, such as 4-fluoro-2-(2-methoxy-5-trifluoromethylphenyl)benzothiazole. Additionally, FMTF has been used in the synthesis of fluorescent probes for biological imaging and as a reactant in the synthesis of drugs.
Mécanisme D'action
The mechanism of action of FMTF is not fully understood, however, it is believed to involve the formation of a covalent bond between the compound and the target molecule. This covalent bond is formed through the reaction of the electron-rich fluorine atoms with the electron-deficient carbon atoms of the target molecule. This covalent bond is then broken through the hydrolysis of the compound, resulting in the release of the target molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of FMTF are not fully understood. However, studies have demonstrated that the compound can interact with biological molecules, such as proteins, lipids, and nucleic acids. It is believed that the compound can interact with these molecules in a variety of ways, including binding to them, altering their structure, or inducing conformational changes. Additionally, studies have shown that FMTF can interact with certain enzymes, such as cytochrome P450, and can inhibit their activity.
Avantages Et Limitations Des Expériences En Laboratoire
The major advantages of using FMTF for laboratory experiments are its high purity and stability. The compound is highly soluble in water and organic solvents, making it easy to handle and store. Additionally, FMTF is relatively non-toxic, making it safe to use in the laboratory. However, there are some limitations to using FMTF in laboratory experiments. The compound is highly reactive and can easily react with other compounds, making it difficult to control the reaction conditions. Additionally, the compound is sensitive to light, so it must be stored in a dark environment.
Orientations Futures
The future directions for FMTF are numerous. The compound has potential applications in drug discovery, material science, and nanotechnology. Additionally, it could be used to develop new fluorescent probes for biological imaging and to study the structure and function of proteins, lipids, and nucleic acids. Additionally, FMTF could be used to develop new catalysts for organic synthesis and to study the mechanisms of enzyme inhibition. Finally, the compound could be used to develop new materials for use in the automotive and aerospace industries.
Méthodes De Synthèse
FMTF can be synthesized through a two-step process. The first step involves the reaction of 2-methoxy-5-trifluoromethylphenol with bromine in acetic acid to form 2-bromo-5-trifluoromethylphenol. This intermediate compound is then reacted with 3-fluorophenol in the presence of potassium carbonate to form the desired product. The reaction is carried out at a temperature of 80°C and the yield of the reaction is typically 95%.
Propriétés
IUPAC Name |
3-fluoro-5-[2-methoxy-5-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4O2/c1-20-13-3-2-9(14(16,17)18)6-12(13)8-4-10(15)7-11(19)5-8/h2-7,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDFVYJBZGZXMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=CC(=CC(=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684565 |
Source


|
| Record name | 5-Fluoro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261950-72-4 |
Source


|
| Record name | 5-Fluoro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-fluorophenol, 95%](/img/structure/B6375050.png)












